tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
CAS No.: 1894637-31-0
Cat. No.: VC4606632
Molecular Formula: C11H21NO3
Molecular Weight: 215.293
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1894637-31-0 |
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Molecular Formula | C11H21NO3 |
Molecular Weight | 215.293 |
IUPAC Name | tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12,4)5/h8,13H,6-7H2,1-5H3 |
Standard InChI Key | QPFBIIJUYIPUBY-UHFFFAOYSA-N |
SMILES | CC1(CC(CN1C(=O)OC(C)(C)C)O)C |
Introduction
Chemical Identity and Structural Properties
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 215.29 g/mol | |
Purity | ≥97% | |
Density (Predicted) | ~1.02–1.06 g/cm | |
Boiling Point (Predicted) | ~300–310°C |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate likely involves multi-step sequences common to pyrrolidine derivatives:
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Ring Formation: Cyclization of a linear precursor, such as a γ-amino alcohol, under acidic or basic conditions. For example, treatment of 4-amino-2,2-dimethylpentan-1-ol with a carbonyl source could yield the pyrrolidine backbone.
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Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
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Hydroxylation: Oxidation or hydroxylation at position 4, possibly through epoxidation followed by hydrolysis or direct hydroxylation using catalysts like OsO .
Table 2: Hypothetical Synthetic Pathway
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclization | HCl/EtOH, reflux | 60% |
2 | Boc Protection | , EtN, THF | 85% |
3 | Hydroxylation | OsO, NMO, acetone/HO | 70% |
Industrial-Scale Production
Applications in Pharmaceutical Research
Role as a Building Block
The Boc-protected hydroxy group in this compound makes it a valuable intermediate in peptidomimetics and small-molecule inhibitors. For instance:
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Protease Inhibitors: The pyrrolidine scaffold mimics proline residues in peptides, enabling inhibition of enzymes like HIV protease or thrombin.
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Kinase Inhibitors: Structural analogs have shown activity against tyrosine kinases involved in cancer signaling pathways .
Case Study: Comparison with Related Derivatives
The hydroxymethyl variant, tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS 2374131-18-5), exhibits a higher molecular weight (, 229.32 g/mol) and distinct properties, including a predicted boiling point of 303.9°C and density of 1.024 g/cm . The additional methylene group () in the hydroxymethyl derivative enhances hydrophobicity, potentially improving blood-brain barrier penetration in CNS-targeted drugs .
Future Research Directions
Exploration of Biological Activity
While current applications focus on synthetic utility, future studies could evaluate its intrinsic bioactivity. For example:
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Antimicrobial Screening: Testing against bacterial strains like Staphylococcus aureus or Escherichia coli.
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Enzyme Inhibition Assays: Targeting enzymes such as acetylcholinesterase or cyclooxygenase.
Advanced Synthetic Modifications
Innovative functionalization strategies, such as photochemical coupling or click chemistry, could expand its utility in materials science (e.g., polymer crosslinkers) or targeted drug delivery systems .
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